molecular formula C12H13ClN2O2S B4026462 2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

Cat. No.: B4026462
M. Wt: 284.76 g/mol
InChI Key: LENNUXVSPMJYFQ-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C12H13ClN2O2S and its molecular weight is 284.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.0386265 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Research has explored the structural and activity relationships of similar compounds to 2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide, focusing on their herbicidal applications. For example, studies on compounds with related structural features have shown effective herbicidal activity, suggesting potential agricultural applications for controlling unwanted vegetation. The analysis of crystal structures and herbicidal effectiveness highlights the relevance of such compounds in the development of new herbicides (Liu et al., 2008; Liu et al., 2007).

Antimicrobial and Anticancer Activity

Compounds structurally related to this compound have been investigated for their antimicrobial and anticancer properties. The synthesis of novel 4-thiazolidinones has demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting the potential for these compounds to serve as the basis for developing new antimicrobial agents (Radwan, 2012). Moreover, studies on thiazole and thiadiazole derivatives have indicated their utility in corrosion inhibition, which, while not directly related to biomedicine, underscores the versatility of such compounds in various scientific applications (Kaya et al., 2016).

Molecular Structure and Spectroscopic Analysis

Research into the molecular structure and spectroscopic analysis of related compounds provides insights into their electronic properties and potential biological functions. Spectroscopic identification and molecular docking studies have been utilized to understand the interaction of these compounds with biological targets, offering a pathway to explore their utility in pharmaceutical applications (Shanmugapriya et al., 2022).

Antioxidant Activity

The synthesis of urea, thiourea, and selenourea derivatives with thiazole moieties has revealed potent antioxidant activity, showcasing the potential of these compounds in combating oxidative stress-related diseases. This area of research highlights the therapeutic potential of compounds with antioxidant properties for enhancing human health (Reddy et al., 2015).

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-8(11(16)15-12-14-5-6-18-12)17-10-4-2-3-9(13)7-10/h2-4,7-8H,5-6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENNUXVSPMJYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NCCS1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
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2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
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2-(3-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

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